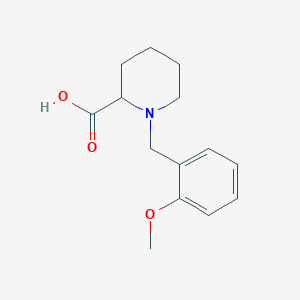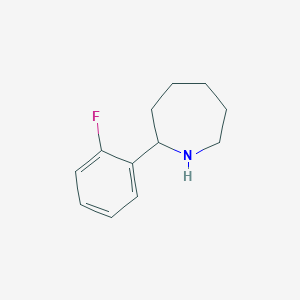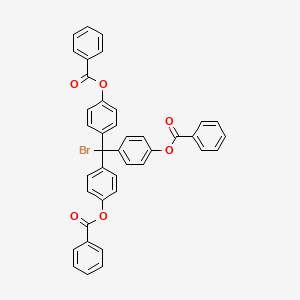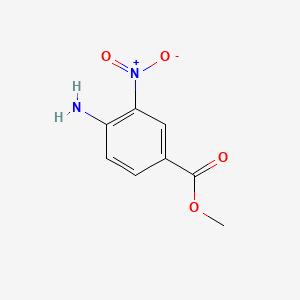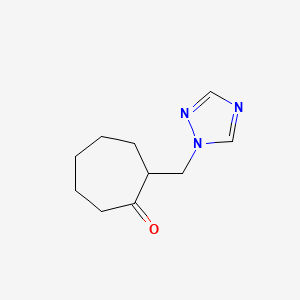
6-Isopropyl-2-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-2-methylquinoline-4-carboxylic acid (IMQA) is a heterocyclic organic compound that belongs to the class of quinoline derivatives. It has a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol .
Molecular Structure Analysis
The molecular structure of IMQA consists of a quinoline core with an isopropyl group at the 6-position and a methyl group at the 2-position . The carboxylic acid functional group is attached at the 4-position of the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of IMQA include a molecular weight of 229.27 g/mol and a molecular formula of C14H15NO2 . Other properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Therapeutic Roles
Phenolic acids like Chlorogenic Acid (CGA) are known for their extensive range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA, a dietary polyphenol found in green coffee extracts and tea, has been shown to modulate lipid metabolism and glucose in metabolic disorders, offering potential for treating diseases like cardiovascular disease and diabetes (M. Naveed et al., 2018).
Analytical Methods for Antioxidant Activity
The study of antioxidants in various fields, including medicine, has led to the development of critical analytical methods for determining antioxidant activity. Techniques such as ORAC, HORAC, TRAP, and TOSC tests have been applied in antioxidant analysis, highlighting the importance of understanding chemical reactions and kinetics in assessing the antioxidant capacity of complex samples (I. Munteanu & C. Apetrei, 2021).
Isoquinoline Alkaloids in Pharmacology
Research on natural isoquinoline alkaloids and their N-oxides has uncovered over 200 biologically active compounds with confirmed antimicrobial, antibacterial, antitumor, and other activities. These compounds' structure-activity relationships (SAR) suggest new possible applications in drug discovery, emphasizing isoquinoline alkaloids as a significant source of leads for therapeutic development (V. Dembitsky et al., 2015).
Therapeutic Potential of Isoquinoline Derivatives
Isoquinoline derivatives have been identified for their less known biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumor activities. The expansive review of isoquinoline and its synthetic derivatives underscores their significance in developing novel pharmacotherapeutic applications (K. Danao et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids have shown both utility and inhibitory effects in biotechnological applications, highlighting the complex interaction between these compounds and microbial biocatalysts. Understanding how carboxylic acids affect microbial cell membranes and internal pH can aid in developing more robust strains for industrial applications (L. Jarboe et al., 2013).
Eigenschaften
IUPAC Name |
2-methyl-6-propan-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8(2)10-4-5-13-11(7-10)12(14(16)17)6-9(3)15-13/h4-8H,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCKQOKPSSPILZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-2-methylquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

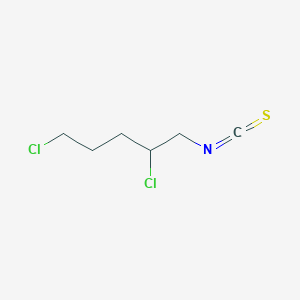
![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)
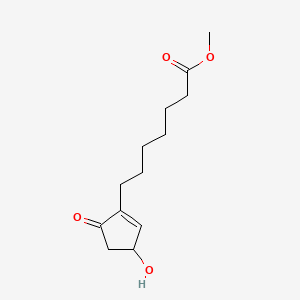
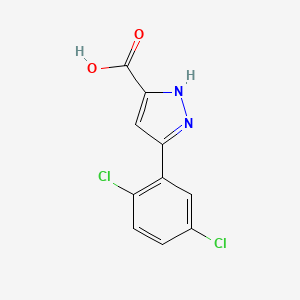
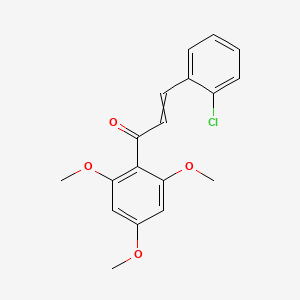
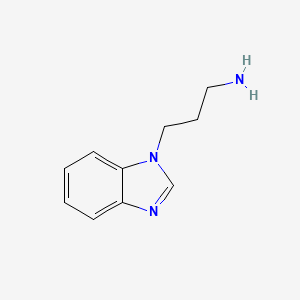
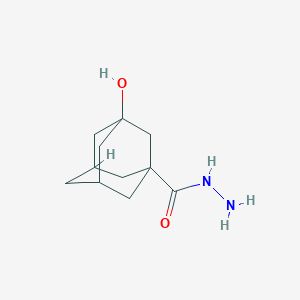
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)

